
1-Bromo-6-chlorodibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-6-chlorodibenzothiophene is a halogenated aromatic organic compound belonging to the dibenzothiophene family This compound features a dibenzothiophene core with bromine and chlorine atoms at the 1 and 6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-6-chlorodibenzothiophene can be synthesized through several synthetic routes. One common method involves the halogenation of dibenzothiophene using bromine and chlorine in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and reaction times, to ensure the selective addition of bromine and chlorine atoms to the dibenzothiophene core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-6-chlorodibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or potassium iodide (KI). These reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides and sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce partially or fully reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted dibenzothiophenes, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-6-chlorodibenzothiophene has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a valuable intermediate for further chemical transformations.
Biology: Research has shown that halogenated dibenzothiophenes can exhibit biological activity, including antimicrobial and anticancer properties. These compounds are being studied for their potential use in drug development.
Medicine: The compound's unique structure and reactivity make it a candidate for the development of new pharmaceuticals. Its derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its properties make it suitable for applications in electronic and optoelectronic devices.
Mécanisme D'action
The mechanism by which 1-Bromo-6-chlorodibenzothiophene exerts its effects depends on its specific application. In biological contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Bromo-6-chlorodibenzothiophene is similar to other halogenated dibenzothiophenes, such as 2-bromodibenzothiophene and 5-chlorodibenzothiophene. its unique combination of bromine and chlorine atoms at specific positions on the dibenzothiophene core sets it apart. This distinct structure can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H6BrClS |
|---|---|
Poids moléculaire |
297.60 g/mol |
Nom IUPAC |
1-bromo-6-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
Clé InChI |
NSBVZIPOYWJVJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)SC3=C2C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


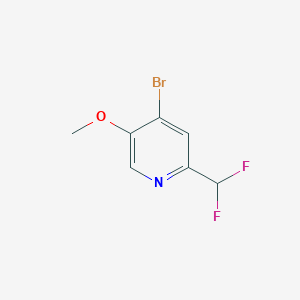
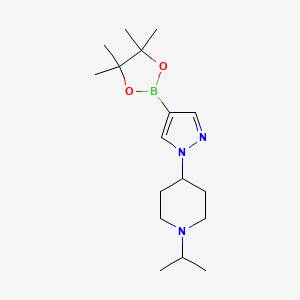



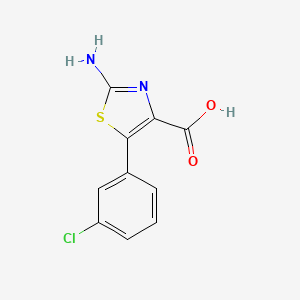
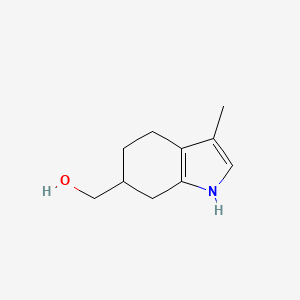
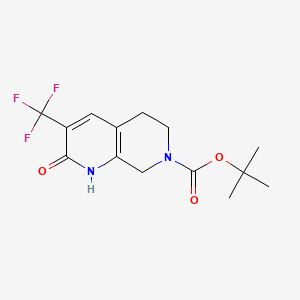

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)

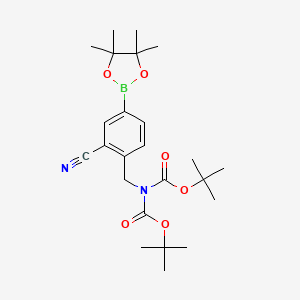
![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
